Condurango glycoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

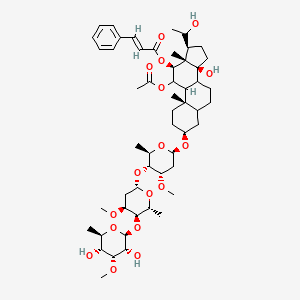

C53H80O17 |

|---|---|

Molecular Weight |

989.2 g/mol |

IUPAC Name |

[(3S,10S,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C53H80O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,27-30,33-38,40-50,54,57-59H,17-18,20-26H2,1-10H3/b19-16+/t27?,28-,29-,30-,33?,34+,35-,36?,37+,38+,40+,41+,42?,43-,44-,45-,46-,47+,48-,49-,50+,51+,52+,53+/m1/s1 |

InChI Key |

IKKHGFKXLCWNTF-LJVNTASASA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@]5(C(C4)CCC6C5[C@@H]([C@H]([C@]7([C@@]6(CC[C@@H]7C(C)O)O)C)OC(=O)/C=C/C8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(C)O)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Condurango Glycoside C: A Technical Guide to its Discovery and Isolation from Marsdenia cundurango

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsdenia cundurango, a vine native to the Andean regions of South America, has a long history in traditional medicine, particularly for the treatment of digestive ailments and certain types of cancer. The therapeutic potential of this plant is largely attributed to its complex array of pregnane glycosides, a class of steroid-like compounds. Among these, Condurango glycoside C has been identified as a significant constituent. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Initial Isolation

The pioneering work on the isolation of pregnane glycosides from the bark of Marsdenia cundurango was conducted by Tschesche and Kohl in 1968. In their seminal paper published in Tetrahedron, they described the isolation and structural elucidation of several "Kondurangoglycosides," including Condurango glycosides A and C.[1] This research laid the foundation for understanding the chemical diversity within Marsdenia cundurango.

Experimental Protocols: A Generalized Approach

Based on methods reported for the isolation of related condurango glycosides, a general protocol for the extraction and purification of this compound can be inferred. It is important to note that optimization of these steps would be necessary for targeted isolation of this compound.

1. Extraction:

-

Plant Material: Finely powdered, dried bark of Marsdenia cundurango.

-

Solvent: Methanol or ethanol are commonly used for the initial extraction.

-

Procedure: The powdered bark is macerated or percolated with the chosen solvent at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Purification:

-

Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme might involve partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The fraction enriched with glycosides is then subjected to column chromatography.

-

Stationary Phase: Silica gel is a common choice for the initial separation.

-

Mobile Phase: A gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol is employed to separate the complex mixture of glycosides.

-

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative HPLC.

-

Column: Reversed-phase columns (e.g., C18) are frequently used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is a typical mobile phase for separating individual pregnane glycosides.

-

Detection: UV detection is commonly used to monitor the elution of the compounds.

-

Data Presentation: Physicochemical Characterization

Detailed physicochemical and spectroscopic data for this compound are not extensively reported in recent literature. However, data for the closely related Condurango glycoside A and the general characteristics of condurango glycosides provide a reference point.

| Property | Description | Reference |

| Molecular Formula | Not explicitly found for this compound. For Condurango Glycoside A: C₅₃H₇₈O₁₇ | ChemFaces[2] |

| Appearance | Typically white, amorphous solids. | |

| Solubility | Generally soluble in alcohols (methanol, ethanol) and moderately soluble in other organic solvents. | |

| Spectroscopic Data | Structural elucidation of condurango glycosides relies on a combination of NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS). | [3] |

Mandatory Visualization

Diagram 1: Generalized Workflow for the Isolation of Condurango Glycosides

A generalized workflow for the isolation of condurango glycosides from Marsdenia cundurango bark.

Diagram 2: Putative Signaling Pathway for Condurango Glycoside-Induced Apoptosis

While the specific signaling pathway for this compound has not been elucidated, studies on the related Condurango glycoside A and glycoside-rich extracts suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the p53 pathway.[3][4][5]

A putative signaling pathway for apoptosis induced by condurango glycosides.

Conclusion

This compound represents a potentially valuable natural product for further pharmacological investigation. While its initial discovery dates back several decades, a comprehensive modern characterization and exploration of its biological activities are still warranted. This technical guide consolidates the available historical context and provides a generalized framework for its isolation, serving as a foundational resource for researchers aiming to unlock the full therapeutic potential of this intriguing compound from Marsdenia cundurango. Further studies are essential to fully elucidate the structure, quantify the yields from extraction, and definitively map the signaling pathways affected by this compound.

References

- 1. [Digitanolglycosides. XIX. The structure of kondurangoglycosides A, A1, and C, C1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Condurango glycoside A | CAS:11051-90-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Condurango Glycosides: From Apoptosis Induction to Unexplored Frontiers in Cell Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

The study of natural compounds for therapeutic applications has long been a cornerstone of pharmaceutical research. Among these, glycosides derived from the bark of the Marsdenia condurango vine, commonly known as Condurango, have garnered significant attention for their potent biological activities. Historically used in traditional medicine, modern scientific inquiry has focused on the anti-cancer properties of these compounds, particularly Condurango glycoside A (CGA) and Condurango glycoside-rich components (CGS). While the primary body of research points towards their role as inducers of apoptosis and cell cycle arrest in cancer cells, the potential for these molecules to influence cell differentiation remains a nascent and intriguing area of investigation. This technical guide provides a comprehensive overview of the established pro-apoptotic mechanisms of Condurango glycosides and explores the hypothetical considerations for their role in cell differentiation, a field ripe for future discovery.

Condurango Glycosides as Inducers of Apoptosis

The predominant focus of research on Condurango glycosides has been their ability to selectively induce programmed cell death, or apoptosis, in various cancer cell lines. This activity is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways.

Quantitative Data on Apoptotic Induction

The following table summarizes the key quantitative findings from studies investigating the pro-apoptotic effects of Condurango glycosides.

| Cell Line | Compound | Concentration | Time Point | Key Quantitative Results | Reference |

| HeLa (Cervical Cancer) | Condurango Glycoside A (CGA) | 0.36 µg/µL | 24 hours | ~4-fold increase in ROS generation. Significant increase in the sub-G0/G1 cell population. | [1] |

| H460 (Non-small cell lung cancer) | Condurango Glycoside-rich Components (CGS) | 0.22 µg/µL (IC50) | 24 hours | Significant increase in Annexin V-positive cells. Arrest of the cell cycle at the sub-G0/G1 phase. | [2][3] |

| A549 and H522 (Non-small cell lung cancer) | Ethanolic Extract of Condurango | 0.35 µg/µL and 0.25 µg/µL respectively | 48 hours | Approximately 50% reduction in cell viability. | [4] |

| HeLa (Cervical Cancer) | Condurango Extract (CE) | 75 µg/mL | Not specified | Increased expression of TNF-α and Fas Receptor (FasR). | [5] |

Signaling Pathways in Condurango Glycoside-Induced Apoptosis

Condurango glycosides trigger a cascade of molecular events culminating in apoptosis. The central mechanism involves the generation of ROS, which leads to DNA damage and activation of the p53 tumor suppressor protein.[1][6] Activated p53, in turn, modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and the activation of caspase-3, a key executioner of apoptosis.[1][6][7]

Caption: Intrinsic apoptotic pathway induced by Condurango glycosides.

Experimental Protocols for Assessing Apoptosis

The following are detailed methodologies for key experiments cited in the literature on Condurango glycoside-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., H460, A549, H522) in 96-well plates at a density of 1 × 10^3 cells per well.[5]

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (or other extracts) for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

DCFDA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C in the dark.[5]

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 530 nm.

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western blot analysis.

This compound as a Potential Inducer of Cell Differentiation: A Frontier of Research

While the current body of scientific literature does not provide direct evidence for "this compound" as an inducer of cell differentiation, it is a plausible area for future investigation. The mechanisms that govern apoptosis and cell differentiation are intricately linked, often sharing common signaling molecules and pathways.

Hypothetical Mechanisms and Signaling Pathways

Several signaling pathways are critical for both apoptosis and differentiation, and these could be potential targets for this compound. For instance, the modulation of transcription factors like p53, which is a known target of Condurango glycosides, can also influence cell fate decisions beyond apoptosis. Furthermore, the generation of ROS, a key mediator of Condurango glycoside activity, is also known to play a role in the differentiation of certain cell types, such as cardiomyocytes.[8]

The Wnt, Notch, and BMP signaling pathways are master regulators of embryonic development and cell differentiation.[8] Future research could explore whether this compound interacts with components of these pathways. For example, does it alter the expression of Wnt ligands or Notch receptors? Does it influence the phosphorylation of Smad proteins in the BMP signaling cascade?

Caption: Hypothetical signaling pathways for cell differentiation.

Proposed Experimental Approaches to Investigate Differentiation

To explore the potential of this compound as an inducer of cell differentiation, the following experimental strategies are proposed:

-

Stem Cell Models: Utilize pluripotent stem cells (e.g., P19 embryonal carcinoma cells) or adult stem cells (e.g., mesenchymal stem cells) as model systems.[9]

-

Differentiation Protocols: Treat stem cells with a range of concentrations of this compound at different stages of established differentiation protocols (e.g., cardiac differentiation induced by DMSO).[9]

-

Marker Analysis: Assess the expression of lineage-specific markers using techniques such as immunofluorescence, quantitative PCR, and Western blotting. For example, in cardiac differentiation, look for markers like cardiac troponin T and α-myosin heavy chain.

-

Functional Assays: Perform functional assays to confirm the phenotype of the differentiated cells. For instance, in neuronal differentiation, assess electrophysiological properties.

Conclusion and Future Directions

The current scientific evidence robustly supports the role of Condurango glycosides as potent inducers of apoptosis in cancer cells, primarily through ROS-mediated activation of the p53 pathway. While the direct induction of cell differentiation by "this compound" remains an uncharted territory, the intricate crosstalk between apoptotic and differentiation signaling pathways presents a compelling rationale for future research. Elucidating the potential of these natural compounds to direct cell fate could open up novel therapeutic avenues in regenerative medicine and tissue engineering. Future studies should focus on well-defined stem cell models and a thorough analysis of key developmental signaling pathways to unravel the full therapeutic potential of Condurango glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [journal.kci.go.kr]

- 5. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Post-cancer Treatment with Condurango 30C Shows Amelioration of Benzo[a]pyrene-induced Lung Cancer in Rats Through the Molecular Pathway of Caspa- se-3-mediated Apoptosis Induction: -Anti-lung cancer potential of Condurango 30C in rats- - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Condurango Glycoside C: A Technical Guide to Its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Condurango glycoside C and its derivatives, potent natural compounds that have demonstrated significant promise in the induction of apoptosis in cancer cells. This document collates key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction

Condurango, derived from the bark of the Marsdenia condurango vine, has a history of use in traditional medicine for various ailments, including cancer. Modern scientific investigation has focused on its glycoside-rich components as the source of its therapeutic potential. These compounds, particularly Condurango glycoside A (CGA) and other glycoside-rich fractions (CGS), have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines, making them a subject of interest for oncology drug development. This guide synthesizes the current understanding of their pro-apoptotic effects and the signaling cascades they modulate.

Quantitative Data on Apoptotic Induction

The pro-apoptotic efficacy of Condurango glycosides has been quantified in several studies, primarily focusing on cervical and non-small cell lung cancer cell lines. The following tables summarize the key quantitative findings.

| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | MTT Assay | 0.22 µg/µl | 24 hours | [1] |

| Ethanolic Extract of Marsdenia condurango (CE) + Barbadensis miller (BE) | HeLa (Cervical Cancer) | MTT Assay | 187 µg/mL | 72 hours | [2] |

| Ethanolic Extract of Marsdenia condurango (CE) + Barbadensis miller (BE) | HepG2 (Liver Cancer) | MTT Assay | 207 µg/mL | 72 hours | [2] |

Table 1: Cytotoxicity of Condurango Glycosides in Cancer Cell Lines

| Treatment | Cell Line | Parameter Measured | Observation | Time Point | Reference |

| Condurango glycoside-A (CGA) | HeLa | ROS Generation | ~4-fold increase | Not Specified | [3] |

| Condurango 6C and 30C | H460 | ROS Elevation | Maximum at 18-24 hours | 18-24 hours | [4][5] |

| Condurango 6C and 30C | H460 | Mitochondrial Membrane Potential (MMP) Depolarization | Occurred at 18-24 hours | 18-24 hours | [4][5] |

| Condurango 6C and 30C | H460 | DNA Fragmentation (TUNEL Assay) | Gradual increase in TUNEL-positive nuclei | Not Specified | [4] |

| Condurango 30C | H460 | DNA Laddering | Observed | 48 hours | [4] |

| Condurango glycoside-rich components (CGS) | H460 | Annexin V-positive cells | Increase | Not Specified | [1] |

Table 2: Key Apoptotic Events Induced by Condurango Glycosides

Signaling Pathways in Condurango Glycoside-Induced Apoptosis

Condurango glycosides trigger apoptosis through a multi-faceted mechanism primarily involving the induction of oxidative stress and the activation of intrinsic apoptotic pathways.

ROS-Dependent p53 Signaling Pathway in HeLa Cells

In cervical cancer cells (HeLa), Condurango glycoside-A (CGA) initiates the generation of reactive oxygen species (ROS).[3][6] This oxidative stress leads to the upregulation of the tumor suppressor protein p53.[3][6] Activated p53 then modulates the expression of Bcl-2 family proteins, specifically increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release into the cytosol, and subsequent activation of caspase-3, culminating in apoptosis.[3][6]

Figure 1: ROS-p53 Mediated Apoptotic Pathway

Caspase-3 Dependent Apoptosis in H460 Cells

In non-small cell lung cancer cells (H460), Condurango glycoside-rich components (CGS) induce apoptosis through a mechanism that also involves ROS generation and mitochondrial dysfunction.[1] CGS treatment leads to DNA damage, cell cycle arrest at the subG0/G1 phase, and an increase in Annexin V-positive cells, all hallmarks of apoptosis.[1] The key downstream event is the significant activation of caspase-3, which orchestrates the execution phase of apoptosis.[1]

Figure 2: CGS-Induced Apoptotic Cascade

Experimental Protocols

This section outlines the methodologies employed in the cited studies to evaluate the pro-apoptotic effects of Condurango glycosides.

Cell Culture and Treatment

-

Cell Lines: HeLa (human cervical carcinoma) and H460 (human non-small cell lung cancer) cells were used.[1][6]

-

Culture Conditions: Cells were maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were treated with varying concentrations of Condurango glycoside extracts or fractions for specified durations (e.g., 24, 48, or 72 hours).[1][2][4]

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay was used to determine the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate.

-

After cell attachment, treat with different concentrations of the test compound for the desired time period.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

-

Trypan Blue Assay: This exclusion assay was used to differentiate viable from non-viable cells based on membrane integrity.

-

Crystal Violet Assay: This assay was used to assess cell viability by staining the DNA of adherent cells.

Apoptosis Detection Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest treated and control cells.

-

Wash cells with phosphate-buffered saline (PBS).

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.[7]

-

-

DAPI and Acridine Orange/Ethidium Bromide (AO/EB) Staining: These fluorescent staining methods were used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[4]

-

DNA Laddering Assay: This technique detects the characteristic cleavage of DNA into internucleosomal fragments during apoptosis.

-

Extract genomic DNA from treated and control cells.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA fragments under UV light after ethidium bromide staining. A ladder-like pattern indicates apoptosis.[4]

-

-

TUNEL Assay: This assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA Assay: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay was used to measure intracellular ROS levels.

-

Load cells with DCFDA.

-

Treat cells with the test compound.

-

Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorometer or fluorescence microscope.[4]

-

Analysis of Mitochondrial Membrane Potential (MMP)

-

Rhodamine 123 Staining: This fluorescent dye accumulates in mitochondria with intact membrane potential. A decrease in fluorescence intensity indicates MMP depolarization.

Gene and Protein Expression Analysis

-

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This technique was used to analyze the mRNA expression levels of apoptosis-related genes such as Bax, Bcl2, cytochrome-c, and caspase-3.[4]

-

Western Blotting: This method was used to detect and quantify the protein levels of key signaling molecules in the apoptotic pathways, including p53, Akt, Bcl-2, Bax, cytochrome c, and caspase-3.[4][6]

-

ELISA (Enzyme-Linked Immunosorbent Assay): This assay was used for the quantitative determination of specific proteins, such as p53.[2]

Figure 3: Experimental Workflow

Conclusion

Condurango glycosides have emerged as potent inducers of apoptosis in various cancer cell lines. The primary mechanism of action involves the generation of reactive oxygen species, which in turn triggers intrinsic apoptotic signaling pathways mediated by p53 and the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation. The comprehensive data and methodologies presented in this guide underscore the potential of Condurango glycosides as a foundation for the development of novel anticancer therapeutics. Further research is warranted to elucidate the full spectrum of their activity, optimize their delivery, and evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relative Apoptosis-inducing Potential of Homeopa-thic Condurango 6C and 30C in H460 Lung Cancer Cells In vitro: -Apoptosis-induction by homeopathic Condurango in H460 cells- - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Biological Activity of Condurango Glycoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Condurango glycoside C, a pregnane glycoside isolated from the bark of Marsdenia cundurango, has emerged as a compound of interest in oncological and immunological research. While comprehensive data remains under active investigation, existing studies on closely related condurango glycosides suggest potent biological activities, including the induction of cellular differentiation and apoptosis in cancer cell lines. This technical guide synthesizes the current understanding of this compound's biological activities, drawing upon available data from related compounds where necessary. It provides a detailed overview of its proposed mechanisms of action, quantitative data from relevant studies, and standardized experimental protocols to facilitate further research and drug development efforts.

Core Biological Activities

This compound is recognized for several key biological effects, primarily investigated in the context of cancer therapy. The presence of a cinnamoyl group in its aglycone is believed to be critical for its potent biological functions.[1]

-

Cellular Differentiation: this compound is a potent inducer of cell differentiation.[1] Studies have shown that it, along with the structurally similar Condurango glycoside A, can induce murine myeloid leukemia cells (M1 cells) to become phagocytic, a hallmark of differentiation into macrophages.[1] This suggests a potential therapeutic strategy for cancers characterized by undifferentiated cells.

-

Anticancer Properties: Like other condurango glycosides, this compound is noted for its potential anticancer properties.[1] The primary mechanism is believed to be the induction of programmed cell death, or apoptosis, in cancer cells.

-

Anti-inflammatory and Antioxidant Effects: The compound has also been associated with potential anti-inflammatory and antioxidant activities, although these are less characterized than its anticancer effects.[1]

Quantitative Data on Biological Activity

Direct quantitative data for this compound is limited in publicly available literature. However, studies on a Condurango glycoside-rich component (CGS) and the aglycone of the related Condurango glycoside A (Condurangogenin A) provide valuable insights into the potential potency.

| Compound/Component | Cell Line | Assay Type | Endpoint | Value | Treatment Duration |

| Condurango Glycoside-rich Component (CGS) | H460 (NSCLC¹) | Cell Viability | IC₅₀ | 0.22 µg/µL | 24 hours |

| Condurangogenin A (ConA) | H460 (NSCLC¹) | Cell Viability | IC₅₀ | 32 µg/mL | 24 hours |

¹Non-Small-Cell Lung Cancer

Mechanism of Action: Apoptosis Induction

The proposed mechanism of action for the anticancer effects of condurango glycosides, including likely this compound, centers on the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process is often mediated by the tumor suppressor protein p53.

The logical workflow for this proposed mechanism is as follows:

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line, such as H460.

-

Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells and treat with this compound as described for the viability assay.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This protocol allows for the detection of changes in the expression levels of key proteins in the apoptotic pathway, such as p53, Bax, and Caspase-3.

-

Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities relative to the loading control.

Conclusion and Future Directions

This compound demonstrates significant potential as a biologically active compound, particularly in the realm of oncology. Its ability to induce cell differentiation and apoptosis in cancer cells warrants further investigation. The current body of research, largely based on related condurango glycosides, provides a strong foundation for future studies.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Isolation and Purification: Establishing a robust and scalable method for the isolation and purification of this compound.

-

In Vitro Studies: Conducting comprehensive in vitro studies across a wide range of cancer cell lines to determine its specific IC₅₀ values and elucidate the finer details of its mechanism of action.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this promising natural product.

References

Condurango Glycosides and the p53 Signaling Pathway: A Technical Overview

Disclaimer: This technical guide focuses on the interaction of Condurango glycosides with the p53 signaling pathway based on currently available scientific literature. The majority of detailed mechanistic studies have been conducted on Condurango-glycoside-A (CGA) and its aglycone, Condurangogenin A (ConA) . While Condurango glycoside C is a known constituent of Marsdenia condurango and has been identified as a potent inducer of cell differentiation, specific research detailing its interaction with the p53 signaling pathway is limited. Therefore, this document primarily synthesizes the findings related to CGA and ConA as representative examples of how condurango glycosides may influence p53-mediated cellular processes.

Introduction

Marsdenia condurango, a vine native to South America, has a history of use in traditional medicine, particularly for digestive ailments and as a treatment for certain types of cancer.[1][2] The primary bioactive constituents of the plant's bark are a group of pregnane glycosides known as condurango glycosides.[3] Among these, Condurango-glycoside-A (CGA) and its aglycone, Condurangogenin A (ConA), have garnered significant attention for their anti-cancer properties.[1][4]

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and senescence.[5][6] This technical guide provides an in-depth analysis of the molecular interactions between specific condurango glycosides and the p53 signaling pathway, summarizing key experimental findings, methodologies, and quantitative data for researchers, scientists, and drug development professionals.

Molecular Interaction with the p53 Signaling Pathway

Current research indicates that condurango glycosides, particularly CGA, exert their anti-cancer effects by inducing a reactive oxygen species (ROS)-dependent activation of the p53 signaling pathway.[1][5][6] This activation triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis in cancer cells.

Induction of Oxidative Stress

The initial event in the proposed mechanism of action is the generation of intracellular ROS.[5][6] Treatment of cancer cells with CGA leads to a significant increase in ROS levels, which acts as a primary stress signal.[4] This elevation in oxidative stress is a crucial upstream event that initiates the p53-mediated response.

Activation of p53 and Downstream Targets

The increased intracellular ROS leads to the upregulation of p53 expression.[5][6] Activated p53 then transcriptionally activates its downstream target genes, initiating two major cellular outcomes:

-

Cell Cycle Arrest: p53 activation leads to the upregulation of p21, a cyclin-dependent kinase inhibitor.[4] p21, in turn, inhibits the activity of cyclin D1-CDK2 complexes, which are essential for the G1 to S phase transition in the cell cycle.[4] This results in a G0/G1 phase cell cycle arrest, preventing the proliferation of cancer cells.[4][6]

-

Apoptosis: Activated p53 also promotes apoptosis through the intrinsic mitochondrial pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5][6] The increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm.[5][6] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[5][6][7]

The following Graphviz diagram illustrates the proposed signaling pathway:

Figure 1: Proposed signaling pathway of Condurango glycosides in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the effects of condurango glycosides and their derivatives on cancer cell lines.

Table 1: Cytotoxicity of Condurango Glycosides

| Compound | Cell Line | IC50 Dose | Treatment Duration | Reference |

| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | 0.22 µg/µL | 24 hours | [8] |

| Condurangogenin A (ConA) | H460 (NSCLC) | 32 µg/mL | 24 hours | [4][9] |

NSCLC: Non-Small-Cell Lung Cancer

Table 2: Effects on Cell Cycle Distribution and Apoptosis

| Compound | Cell Line | Treatment | Effect | Reference |

| Condurango-glycoside-A (CGA) | HeLa | Not specified | Increase in G0/G1 cell population | [6] |

| Condurangogenin A (ConA) | H460 | 32 µg/mL (2-12h) | Arrest at G0/G1 phase | [4] |

| Condurangogenin A (ConA) | H460 | 32 µg/mL (18-24h) | Increase in sub-G0/G1 population (apoptosis) | [4] |

Table 3: Modulation of Key Signaling Proteins

| Compound | Cell Line | Protein | Effect | Reference |

| Condurango-glycoside-A (CGA) | HeLa | p53 | Upregulation | [5][6] |

| Condurango-glycoside-A (CGA) | HeLa | Bax | Upregulation | [5][6] |

| Condurango-glycoside-A (CGA) | HeLa | Bcl-2 | Downregulation | [5][6] |

| Condurango-glycoside-A (CGA) | HeLa | Cytochrome c | Release from mitochondria | [5][6] |

| Condurango-glycoside-A (CGA) | HeLa | Caspase-3 | Activation | [5][6] |

| Condurangogenin A (ConA) | H460 | p21 | Upregulation (early phase) | [4] |

| Condurangogenin A (ConA) | H460 | Cyclin D1-CDK2 | Downregulation (early phase) | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the condurango glycoside compound for the desired duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the formazan solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Reactive Oxygen Species (ROS) Detection

The generation of intracellular ROS is commonly measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Treat cells with the condurango glycoside compound.

-

Incubate the cells with DCFH-DA at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

-

Protocol:

-

Treat cells with the condurango glycoside compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the p53 signaling pathway.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Lyse the treated and control cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, Bax, Bcl-2).

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin).

-

The following diagram outlines a general experimental workflow for investigating the effects of condurango glycosides on cancer cells:

Figure 2: General experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests that condurango glycosides, particularly Condurango-glycoside-A, can induce apoptosis and cell cycle arrest in cancer cells through a mechanism involving the ROS-dependent activation of the p53 signaling pathway. These findings highlight the potential of these natural compounds as templates for the development of novel anti-cancer therapeutics.

Future research should focus on:

-

Investigating this compound: Detailed mechanistic studies are needed to determine if this compound interacts with the p53 signaling pathway in a manner similar to CGA.

-

In Vivo Studies: The efficacy of purified condurango glycosides needs to be evaluated in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

-

Structure-Activity Relationship Studies: A systematic investigation of different condurango glycosides and their synthetic derivatives will help in identifying the key structural features required for potent p53 activation and anti-cancer activity.

-

Combination Therapies: Exploring the synergistic effects of condurango glycosides with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment strategies.

References

- 1. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of Marsdenia cundurango for Glycoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsdenia cundurango, a vine native to the Andean regions of South America, has a long history of use in traditional medicine, particularly for digestive ailments and, more recently, for its potential anti-cancer properties. The bark of M. cundurango is a rich source of various phytochemicals, with a significant class being the pregnane glycosides. These compounds, including a notable member designated as glycoside C (also referred to as Kondurangoglycoside C), are believed to be major contributors to the plant's biological activity.

This technical guide provides a comprehensive overview of the phytochemical analysis of Marsdenia cundurango with a specific focus on glycoside C and related pregnane glycosides. It details the methodologies for extraction, isolation, and characterization, and summarizes the current understanding of their biological effects, particularly their pro-apoptotic and cell cycle-arresting activities in cancer cells.

Phytochemical Composition: Pregnane Glycosides in Marsdenia cundurango

The primary bioactive constituents of Marsdenia cundurango bark are a complex mixture of pregnane glycosides. These are C21 steroids characterized by a pregnane skeleton, often esterified with acids such as cinnamic acid and acetic acid, and linked to one or more sugar moieties. While a definitive quantitative analysis detailing the percentage yield of each specific glycoside from the crude extract is not extensively documented in publicly available literature, numerous studies have confirmed the presence of a variety of these compounds.

Table 1: Major Pregnane Glycosides Isolated from Marsdenia cundurango

| Glycoside Name | Aglycone | Key Structural Features | Reference |

| Kondurangoglycoside A | Condurangogenin A | Esterified with cinnamic acid and acetic acid. | [1] |

| Kondurangoglycoside C | Condurangogenin C | Esterified with cinnamic acid and acetic acid. | [1] |

| Condurangoglycoside E₀ | Condurangogenin E | [1] | |

| Condurangoglycoside E₂ | Condurangogenin E | [1] | |

| Condurangoglycoside E₃ | Condurangogenin E | [1] | |

| Marsdenia Cundurango Glycoside E-01 | - | - |

Note: The quantitative yield of individual glycosides can vary depending on the plant's geographical origin, harvest time, and the extraction and purification methods employed.

Experimental Protocols

The following sections outline the general experimental workflow for the phytochemical analysis of Marsdenia cundurango to isolate and characterize glycoside C.

Extraction of Crude Glycosides

This protocol describes a standard method for obtaining a crude extract enriched in pregnane glycosides from the bark of Marsdenia cundurango.

Materials and Reagents:

-

Dried and powdered bark of Marsdenia cundurango

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Macerate the powdered bark of Marsdenia cundurango in methanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filter the mixture to separate the methanol extract from the plant residue.

-

Repeat the extraction process with fresh methanol on the plant residue two more times to ensure exhaustive extraction.

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Isolation and Purification of Glycoside C

The crude extract is a complex mixture requiring further separation to isolate individual glycosides. This is typically achieved through a combination of chromatographic techniques.

Materials and Reagents:

-

Crude glycoside extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate) and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the glycosides of interest using preparative or semi-preparative HPLC.

-

A common stationary phase is a C18 reverse-phase column.

-

The mobile phase is typically a gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to glycoside C.

-

The purity of the isolated compound should be confirmed by analytical HPLC.

-

Structural Characterization

The structure of the isolated glycoside C is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, including those in the steroid nucleus and the sugar moieties.

-

¹³C-NMR: Reveals the number of carbon atoms and their chemical environments.

-

2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure of the aglycone, the identity and sequence of the sugars, and the points of glycosylation.

-

-

Mass Spectrometry (MS):

-

Techniques such as Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the glycoside.

-

Tandem MS (MS/MS) can be used to fragment the molecule, providing information about the sugar sequence and the structure of the aglycone.

-

Biological Activity and Signaling Pathways

Glycosides from Marsdenia cundurango have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4][5][6][7][8][9][10] The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific signaling cascade initiated by pure glycoside C is not yet fully elucidated, studies on condurango glycoside-rich fractions and related compounds suggest the involvement of the following pathways.

Induction of Apoptosis

The pro-apoptotic effects of condurango glycosides are often mediated through the intrinsic (mitochondrial) pathway. This involves:

-

Increased Reactive Oxygen Species (ROS) Production: The glycosides can induce oxidative stress within the cancer cells.

-

Mitochondrial Membrane Depolarization: Elevated ROS levels lead to a loss of the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.

-

p53 Upregulation: The tumor suppressor protein p53 is often upregulated, which can further promote apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]

Cell Cycle Arrest

Condurango glycosides have also been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3][7] This prevents the cancer cells from progressing through the cell cycle and proliferating. This effect is often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p21.[8]

Conclusion and Future Directions

The phytochemical analysis of Marsdenia cundurango has revealed a rich diversity of pregnane glycosides, with glycoside C being a key constituent. The established protocols for extraction and isolation, coupled with modern spectroscopic techniques, provide a robust framework for obtaining and characterizing these compounds. The demonstrated anti-cancer activities, including the induction of apoptosis and cell cycle arrest, highlight the therapeutic potential of these natural products.

Future research should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC-MS/MS, for the precise quantification of glycoside C and other major glycosides in M. cundurango extracts.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of purified glycoside C to understand its bioavailability and in vivo fate.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways of pure glycoside C to gain a deeper understanding of its anti-cancer effects.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant animal models to evaluate the anti-tumor efficacy and safety of isolated glycoside C.

A more detailed understanding of the chemistry and biology of glycoside C will be instrumental in advancing its potential as a lead compound for the development of novel anti-cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethanolic Extract of Marsdenia condurango Ameliorates Benzo[a]pyrene-induced Lung Cancer of Rats: Condurango Ameliorates BaP-induced Lung Cancer in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence of an Epigenetic Modification in Cell-cycle Arrest Caused by the Use of Ultra-highly-diluted Gonolobus Condurango Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells [journal.waocp.org]

- 10. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Condurango Glycoside C

Audience: Researchers, scientists, and drug development professionals.

Introduction: Condurango, the dried bark of Marsdenia cundurango, is a plant rich in pregnane glycosides, a class of compounds that have garnered significant interest for their potential therapeutic properties, including cytotoxic and anti-cancer activities. Among these, Condurango glycoside C is a notable constituent. This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies. The protocol is intended to guide researchers in obtaining this compound for further investigation into its biological activities.

Data Presentation

Table 1: Summary of Isolated Condurango Glycosides and Analytical Methods

| Compound/Fraction | Plant Source | Key Analytical Methods | Reference |

| Condurango glycosides A and C | Bark of Marsdenia cundurango | Acid Hydrolysis, Spectroscopic Analysis | [1] |

| Seven new pregnane glycosides (1-7) and eight known compounds (8-15) | Bark of Marsdenia cundurango | 2D NMR Spectroscopy, Chemical Transformations, Chromatographic Analysis | [1][2] |

| Condurangoglycosides E, EO, E2, and E3 | Bark of Marsdenia cundurango | Column Chromatography, HPLC, 1H NMR, 13C NMR, FD-MS | [1] |

| Condurangogenin A (ConA) | Ethanolic extract of Marsdenia cundurango | Column Chromatography, Mass Spectroscopy, FTIR, 1H-NMR | [3] |

Experimental Protocols

This protocol outlines a general procedure for the isolation and purification of this compound from the bark of Marsdenia cundurango. The methodology is based on a combination of solvent extraction and chromatographic techniques.

Materials and Reagents:

-

Finely divided bark of Marsdenia cundurango

-

Methanol (analytical grade)

-

n-hexane (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel for column chromatography

-

Solvents for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

-

Rotary evaporator

-

Chromatography columns

-

TLC plates and developing chamber

-

HPLC system with a suitable column (e.g., reversed-phase C18)

Protocol:

Part 1: Extraction of Crude Glycosides

-

Maceration:

-

Concentration:

Part 2: Fractionation and Purification

-

Solvent Partitioning (Optional but Recommended):

-

The crude extract can be further partitioned between different solvents (e.g., n-hexane, chloroform, and methanol-water mixtures) to separate compounds based on polarity. This step helps in enriching the glycoside fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract (or the enriched glycoside fraction) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a solvent system of increasing polarity. A common solvent system for separating condurango glycosides is a mixture of n-hexane, chloroform, and methanol.[3] A starting ratio of 6:3:1 (n-hexane:chloroform:methanol) has been reported to be effective.[3]

-

Collect fractions of a defined volume (e.g., 50 ml each).[3]

-

-

Monitoring by Thin Layer Chromatography (TLC):

-

Monitor the collected fractions using TLC to identify those containing this compound.

-

Use a suitable solvent system for TLC development that provides good separation of the glycosides.

-

Visualize the spots on the TLC plates (e.g., using UV light or a suitable staining reagent).

-

Pool the fractions that show a distinct spot corresponding to this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the pooled fractions to HPLC.[4]

-

Both normal-phase and reversed-phase HPLC can be employed.[4]

-

A reversed-phase C18 column is commonly used for the separation of pregnane glycosides.

-

Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to achieve high-resolution separation.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0054570A1 - Novel condurango glycosides, process for their preparation, antineoplastic agent, and composition containing same - Google Patents [patents.google.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Condurango Glycoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango glycoside C is a member of the pregnane glycoside family of compounds isolated from the bark of Marsdenia cundurango, a plant native to South America.[1][2] These glycosides, including the related compounds Condurango glycoside A and E3, have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their cytotoxic and anti-cancer activities.[1][3][4] Research has shown that glycoside-rich extracts from Marsdenia cundurango can induce apoptosis and cell cycle arrest in cancer cells, suggesting a promising avenue for drug development.[2][3][5]

This application note provides a detailed protocol for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the analysis of pregnane glycosides and can be adapted for the analysis of other related compounds in plant extracts and pharmaceutical preparations.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (a gradient of water and acetonitrile). Detection is typically performed using a UV detector, as the pregnane glycoside structure absorbs ultraviolet light.

Materials and Reagents

-

This compound reference standard: (Purity ≥95%)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Formic acid: (Optional, for improved peak shape) LC-MS grade

-

Methanol: HPLC grade (for sample preparation)

-

Sample: Extract of Marsdenia cundurango bark or other matrix containing this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

| Parameter | Recommended Setting |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 100% B25-30 min: 100% B30.1-35 min: 30% B (column re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Run Time | 35 minutes |

Note: The gradient program is a starting point and may require optimization based on the specific column and HPLC system used.

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Marsdenia cundurango bark)

-

Extraction: Grind the dried bark of Marsdenia cundurango to a fine powder. Extract 1 g of the powder with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a suitable concentration that falls within the linear range of the calibration curve.

Data Presentation

The following tables should be generated during method validation to ensure the reliability of the results.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | Insert Data |

| 5 | Insert Data |

| 10 | Insert Data |

| 25 | Insert Data |

| 50 | Insert Data |

| 100 | Insert Data |

| Linearity (R²) | Insert Value |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | Insert Value |

| Theoretical Plates | > 2000 | Insert Value |

| Relative Standard Deviation (RSD) | < 2% | Insert Value |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis

Based on studies of condurango glycoside-rich components, the following diagram illustrates a proposed signaling pathway for their anti-cancer effects.[5][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]

- 3. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Separation of Condurango Glycoside C via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize representative data for the separation of Condurango glycosides. Note: These values are illustrative and may require optimization for the specific separation of Condurango glycoside C.

Table 1: Parameters for Initial Fractionation by Silica Gel Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 5 cm (ID) x 50 cm (L) |

| Mobile Phase | Gradient of Chloroform-Methanol |

| Flow Rate | Gravity-dependent |

| Sample Loading | 10 g of crude extract per 200 g of silica gel |

| Detection | Thin Layer Chromatography (TLC) |

Table 2: Parameters for Purification by Preparative High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

| Stationary Phase | Reversed-Phase C18 (10 µm) |

| Column Dimensions | 20 mm (ID) x 250 mm (L) |

| Mobile Phase | Gradient of Acetonitrile-Water |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 1-5 mL of pre-fractionated sample |

| Purity (Illustrative) | >95% |

| Yield (Illustrative) | 5-10 mg from 10 g crude extract |

Experimental Protocols

Preparation of Crude Condurango Extract

-

Grinding: Grind the dried bark of Marsdenia cundurango into a coarse powder.

-

Extraction:

-

Macerate 1 kg of the powdered bark in 5 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

The pregnane glycosides, including this compound, are expected to be enriched in the chloroform and ethyl acetate fractions. Concentrate these fractions in vacuo.

-

Initial Fractionation by Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of 200 g of silica gel (60-120 mesh) in chloroform.

-

Pour the slurry into a 5 cm x 50 cm glass column and allow it to pack under gravity.

-

Wash the packed column with 500 mL of chloroform.

-

-

Sample Loading:

-

Adsorb 10 g of the dried chloroform or ethyl acetate fraction onto 20 g of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

-

Elution:

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v chloroform-methanol).

-

Collect fractions of 50 mL each.

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1 v/v) mobile phase.

-

Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Pool the fractions containing compounds with similar Rf values to those reported for Condurango glycosides.

-

Purification by Preparative HPLC

-

Sample Preparation:

-

Dissolve the pooled and dried fractions from the silica gel column in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 40% acetonitrile in water).

-

Inject the filtered sample onto the column.

-

-

Gradient Elution:

-

Elute the column with a linear gradient of acetonitrile in water. A representative gradient could be:

-

40% to 60% acetonitrile over 30 minutes.

-

60% to 80% acetonitrile over 10 minutes.

-

Hold at 80% acetonitrile for 5 minutes.

-

Return to 40% acetonitrile and re-equilibrate.

-

-

-

Fraction Collection:

-

Collect the peaks corresponding to the retention time of this compound based on UV detection at 220 nm.

-

-

Purity Analysis and Compound Identification:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis

Studies on Condurango glycoside-rich fractions and specifically Condurango glycoside A have indicated that they can induce apoptosis in cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein. It is plausible that this compound exerts its potential cytotoxic effects through a similar mechanism.

Caption: Proposed ROS- and p53-mediated apoptotic pathway of this compound.

Application Notes: In Vitro Cell Culture Assays for "Condurango Glycoside C" Activity

Introduction

Condurango glycosides, particularly Condurango glycoside C and its related compounds such as Condurango glycoside A (CGA), are pregnane glycosides isolated from the bark of Marsdenia cundurango.[1][2] Emerging research has highlighted their potential as anti-cancer agents, demonstrating cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2][3] These application notes provide an overview of the in vitro assays used to characterize the biological activity of this compound, with a focus on its anti-cancer properties. The primary mechanism of action involves the induction of apoptosis through a reactive oxygen species (ROS)-dependent signaling cascade.[3][4]

Biological Activity